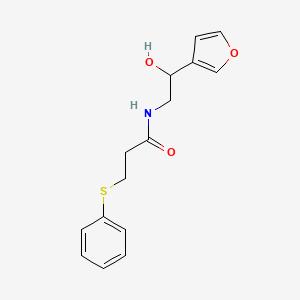

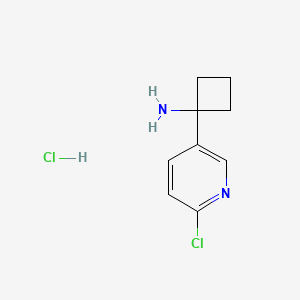

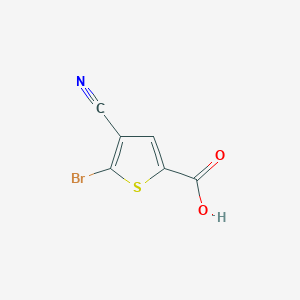

![molecular formula C18H29N3O B2490197 2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097869-07-1](/img/structure/B2490197.png)

2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound is part of a class of chemicals that involves piperidine structures, which are significant in medicinal chemistry due to their presence in numerous bioactive molecules.

Synthesis Analysis

- A related compound, Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, was synthesized through condensation, indicating a potential method for synthesizing similar compounds (Afzal et al., 2012).

Molecular Structure Analysis

- For a similar compound, 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, its molecular and crystal structures were analyzed, providing a template for analyzing the structure of related compounds (Vaksler et al., 2023).

Chemical Reactions and Properties

- Piperidine structures have been involved in various chemical reactions, such as a three-component reaction for synthesizing chromenone derivatives, suggesting the reactivity of the piperidine ring in complex organic syntheses (Alizadeh et al., 2014).

Physical Properties Analysis

- The physical properties of piperidine derivatives can be inferred from compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which has been crystallized and analyzed (Khan et al., 2013).

Chemical Properties Analysis

- Piperidine compounds exhibit a range of chemical properties, such as antimicrobial activity, as shown in the synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones (Ashok et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Approaches : Research includes innovative synthesis methods for piperidinyl derivatives and related compounds. For instance, ultrasound- and microwave-assisted synthesis techniques have been developed for the efficient preparation of certain piperidinyl-substituted quinolines, showcasing advances in chemical synthesis and potential applications in creating pharmacologically relevant molecules [D. Ashok et al., 2014].

Chemical Reactions and Derivatives : Studies have explored the chemical reactions involving piperidine and its derivatives, leading to the creation of complex structures with potential therapeutic uses. For example, the electrochemical aminoxyl-mediated α-cyanation of secondary piperidines has been investigated for the diversification of pharmaceutical building blocks, highlighting the role of piperidine in medicinal chemistry [A. Lennox et al., 2018].

Biological Activities

Antimicrobial Activity : Some studies have focused on the antimicrobial properties of piperidine derivatives. The discovery of antimycobacterial spiro-piperidin-4-ones through atom economic and stereoselective synthesis demonstrates significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis [R. Kumar et al., 2008].

Glycosidase Inhibition : Piperidine-based molecules have also been synthesized from glucose derivatives, showing selective glycosidase inhibition. This suggests potential applications in the treatment of diseases related to glycosidase activity, including diabetes and some types of cancer [Asadulla Mallick, Y. Vankar, 2014].

Mechanism of Action

Mode of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals

Biochemical Pathways

Piperidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that the compound could potentially influence a variety of biochemical pathways.

Result of Action

Piperidine derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of certain compounds . .

properties

IUPAC Name |

2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-14(2)12-20-9-7-15(8-10-20)13-21-18(22)11-16-5-3-4-6-17(16)19-21/h11,14-15H,3-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFZGENILQMHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)CN2C(=O)C=C3CCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)